N-(4-acetylphenyl)-2-cyclobutylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

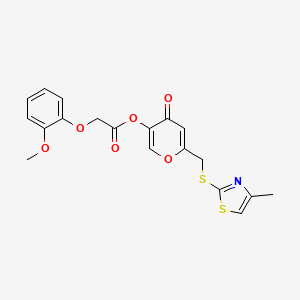

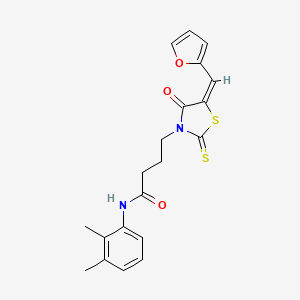

“N-(4-acetylphenyl)-2-cyclobutylacetamide” is likely to be an organic compound consisting of a cyclobutyl group (a ring of four carbon atoms) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) which is further connected to a 4-acetylphenyl group (a phenyl ring with an acetyl group at the 4th position) .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclobutyl compound with 4-acetylphenylacetamide. The exact method would depend on the specific reactivity of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclobutyl ring attached to an acetamide group, which is further connected to a 4-acetylphenyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It might undergo reactions typical of amides, phenyl groups, and cyclobutyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .科学的研究の応用

Chemical Synthesis and Pharmacological Applications

N-(4-acetylphenyl)-2-cyclobutylacetamide and its derivatives have been explored in various chemical syntheses and pharmacological studies, demonstrating diverse applications in the field of medicinal chemistry and drug discovery.

Heterocyclic Synthesis

The compound has been utilized in heterocyclic synthesis, particularly in 1,3-dipolar cycloaddition reactions. Such reactions are integral in the synthesis of various heterocyclic compounds, which are often pivotal in the development of pharmaceutical agents. In one instance, the cycloaddition of 3-(4-acetylphenyl)sydnone led to the formation of compounds with potential biological significance (Hunnur, Latthe, & Badami, 2005).

Bioactive Metabolite Formation

The compound plays a role in the metabolic pathways leading to the formation of bioactive metabolites. For instance, it is involved in the conjugation processes in the brain and spinal cord, forming potent TRPV1 agonists like N-arachidonoylphenolamine (AM404). This metabolite has implications in the modulation of pain and thermoregulatory pathways (Högestätt et al., 2005).

Antitumor Activity

Certain analogues of N-acetyl-4-S-cysteaminylphenol, structurally related to this compound, have shown promising anti-melanoma activity. The modifications in the acyl portion of the amide of these analogues have led to increased cytotoxicity against various melanoma cell lines, indicating potential applications in cancer therapy (Lant et al., 2001).

Pharmacological Applications

The acetylated variant of the amino acid L-cysteine, N-acetylcysteine, has wide-ranging clinical applications, including as an antidote for acetaminophen overdose and as a treatment for various disorders such as chronic obstructive pulmonary disease, infertility, and potentially as a cancer chemopreventive (Millea, 2009).

Synthetic and Medicinal Chemistry

The compound and its derivatives have been explored in synthetic and medicinal chemistry for the development of new therapeutic agents. The synthesis of novel 2-aminothiophene derivatives using the compound as a precursor, their molecular modeling, and their evaluation as antitumor agents against human tumor cell lines have been reported, showcasing the compound's role in drug development (Khalifa & Algothami, 2020).

In Vitro Biological Evaluation

The compound and its complexes have been evaluated for their antibacterial and cytotoxic activities in vitro. For instance, gold(I) triazenide complexes derived from the compound showed significant antiproliferative effects and high antibacterial activity against specific bacterial strains (Tizotti et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-acetylphenyl)-2-cyclobutylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(16)12-5-7-13(8-6-12)15-14(17)9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXLUJBWYSQDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)

![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)

![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)

![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)